molecular formula C15H14O6 B13035840 (3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one

(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one

Cat. No.: B13035840
M. Wt: 290.27 g/mol
InChI Key: UTZGBLRLYMVKNP-GFCCVEGCSA-N
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Description

(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one is a complex organic compound characterized by multiple hydroxyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one typically involves multi-step organic reactions. One common method includes the use of Diels-Alder reactions followed by oxidation and reduction steps to introduce the necessary hydroxyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may influence cellular processes such as oxidative stress and signal transduction. The compound’s ability to modulate these pathways is a key factor in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one: shares similarities with other polyphenolic compounds such as catechins and flavonoids.

    Catechins: Found in tea, these compounds also possess multiple hydroxyl groups and exhibit antioxidant properties.

    Flavonoids: A diverse group of plant metabolites known for their health benefits, including anti-inflammatory and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement and the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one

InChI

InChI=1S/C15H14O6/c16-9-2-3-10(13(19)6-9)14(20)7-12(18)8-1-4-11(17)15(21)5-8/h1-6,12,16-19,21H,7H2/t12-/m1/s1

InChI Key

UTZGBLRLYMVKNP-GFCCVEGCSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC(=O)C2=C(C=C(C=C2)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)C2=C(C=C(C=C2)O)O)O)O)O

Origin of Product

United States

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